Ectoapyrase - 9000-95-7

Ectoapyrase

Catalog Number: EVT-3205753
CAS Number: 9000-95-7
Molecular Formula: C221H342N54O61
Molecular Weight: 4731 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A calcium-activated enzyme that catalyzes the hydrolysis of ATP to yield AMP and orthophosphate. It can also act on ADP and other nucleoside triphosphates and diphosphates. EC 3.6.1.5.
Overview

Ectoapyrases are a class of enzymes that catalyze the hydrolysis of nucleoside triphosphates and diphosphates, playing crucial roles in various biological processes. They are found across different organisms, including plants, animals, and microorganisms. Ectoapyrases are particularly important in regulating extracellular nucleotide concentrations, which are vital for cellular signaling and physiological responses.

Source

Ectoapyrases have been identified in several species, including humans, where they are involved in immune responses and cell signaling. In plants, such as soybean and Arabidopsis, ectoapyrases contribute to growth and development processes, including nodulation and fiber elongation. For instance, the soybean ectoapyrase GS52 has been shown to play a critical role during nodulation in Glycine max (soybean) by regulating the levels of extracellular nucleotides during symbiotic interactions with rhizobia .

Classification

Ectoapyrases belong to the broader family of nucleoside triphosphate-diphosphohydrolases. They can be classified based on their substrate specificity and structural characteristics. Notably, they can be further divided into plant ectoapyrases, which often contain conserved motifs similar to those found in animal ectoapyrases, indicating an evolutionary relationship .

Synthesis Analysis

Methods

The synthesis of ectoapyrases typically involves molecular cloning techniques followed by expression in suitable host systems, such as bacteria or yeast. For example, the ectoapyrase GS52 from soybean was expressed using a recombinant DNA approach that allowed for the production of functional enzyme in a heterologous system .

Technical Details

The expression of ectoapyrases often requires optimization of conditions such as temperature, pH, and substrate concentration to maximize yield and activity. Techniques like quantitative real-time polymerase chain reaction (PCR) are used to analyze gene expression levels during various developmental stages or in response to environmental stimuli .

Molecular Structure Analysis

Structure

Ectoapyrases typically exhibit a multi-domain structure that includes conserved regions essential for their enzymatic activity. The structure of GS52 has been modeled based on crystal structures of related proteins, revealing conserved folds critical for substrate binding and catalysis .

Data

Molecular modeling studies indicate that ectoapyrases possess specific binding sites for nucleotides, which facilitate their hydrolytic activity. For instance, the quality score of the homology model for GS52 was determined to be 0.849, indicating a high reliability compared to native structures .

Chemical Reactions Analysis

Reactions

Ectoapyrases catalyze the hydrolysis of nucleoside triphosphates (such as ATP) into diphosphates (such as ADP) and inorganic phosphate. This reaction is crucial for regulating nucleotide levels in the extracellular environment.

Technical Details

The kinetic parameters of ectoapyrases can be characterized using Michaelis-Menten kinetics. For example, GS52 exhibits a maximum velocity (VmaxV_{max}) of 232.6 μmol h1^{-1} mg1^{-1} and a Michaelis constant (KmK_m) for ADP around 1,056 μM, indicating its affinity for this substrate . This suggests that GS52 has a higher catalytic efficiency for pyrimidine nucleotides compared to ATP.

Mechanism of Action

Process

The mechanism of action for ectoapyrases involves the binding of nucleotides at their active sites followed by hydrolysis through nucleophilic attack facilitated by metal ions such as calcium or magnesium .

Data

Studies have shown that mutations in critical residues within the active site can lead to significant reductions in enzymatic activity, underscoring the importance of these residues for substrate interaction and catalysis .

Physical and Chemical Properties Analysis

Physical Properties

Ectoapyrases are typically glycoproteins with molecular weights varying depending on the specific enzyme and organism from which they are derived. They often exhibit optimal activity at specific pH ranges and temperatures that correlate with their physiological roles.

Chemical Properties

These enzymes require divalent cations (like calcium or magnesium) for optimal activity, which stabilize the enzyme-substrate complex during the hydrolysis reaction . The stability and activity can also be influenced by post-translational modifications such as glycosylation.

Applications: Scientific Uses

Ectoapyrases have significant applications in various fields:

  • Agriculture: Understanding ectoapyrase function can enhance crop resilience through improved nodulation in legumes.
  • Medicine: Ectoapyrases play roles in immune modulation; thus, they are potential targets for therapeutic interventions in inflammatory diseases.
  • Biotechnology: Their ability to regulate nucleotide levels makes them useful in biotechnological applications involving cell signaling pathways.

Research continues to explore the diverse roles of ectoapyrases across different biological systems, highlighting their importance in both plant physiology and human health .

Properties

CAS Number

9000-95-7

Product Name

Ectoapyrase

IUPAC Name

3-[[6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-4-[[1-[[4-amino-1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[2-[[2-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[(1-carboxy-2-phenylethyl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C221H342N54O61

Molecular Weight

4731 g/mol

InChI

InChI=1S/C221H342N54O61/c1-111(2)86-146(189(304)235-103-168(287)234-104-169(288)240-124(25)186(301)267-164(110-277)212(327)274-182(125(26)278)218(333)249-145(77-79-166(229)285)198(313)270-180(120(19)20)217(332)275-183(126(27)279)219(334)266-162(220(335)336)98-129-52-35-30-36-53-129)254-207(322)160(101-175(295)296)263-200(315)149(89-114(7)8)251-185(300)123(24)242-171(290)106-237-192(307)153(94-130-60-68-134(280)69-61-130)257-202(317)151(91-116(11)12)255-208(323)161(102-176(297)298)264-211(326)163(109-276)268-214(329)178(118(15)16)272-216(331)181(121(21)22)273-215(330)179(119(17)18)269-197(312)143(59-41-46-84-226)245-195(310)141(57-39-44-82-224)246-205(320)157(97-133-66-74-137(283)75-67-133)265-213(328)177(117(13)14)271-210(325)158(99-167(230)286)261-206(321)156(96-132-64-72-136(282)73-65-132)260-209(324)159(100-174(293)294)262-194(309)140(56-38-43-81-223)244-173(292)108-239-191(306)152(92-127-48-31-28-32-49-127)256-193(308)139(55-37-42-80-222)243-172(291)107-238-190(305)147(87-112(3)4)253-199(314)148(88-113(5)6)250-184(299)122(23)241-170(289)105-236-188(303)144(76-78-165(228)284)248-204(319)154(93-128-50-33-29-34-51-128)258-196(311)142(58-40-45-83-225)247-203(318)155(95-131-62-70-135(281)71-63-131)259-201(316)150(90-115(9)10)252-187(302)138(227)54-47-85-233-221(231)232/h28-36,48-53,60-75,111-126,138-164,177-183,276-283H,37-47,54-59,76-110,222-227H2,1-27H3,(H2,228,284)(H2,229,285)(H2,230,286)(H,234,287)(H,235,304)(H,236,303)(H,237,307)(H,238,305)(H,239,306)(H,240,288)(H,241,289)(H,242,290)(H,243,291)(H,244,292)(H,245,310)(H,246,320)(H,247,318)(H,248,319)(H,249,333)(H,250,299)(H,251,300)(H,252,302)(H,253,314)(H,254,322)(H,255,323)(H,256,308)(H,257,317)(H,258,311)(H,259,316)(H,260,324)(H,261,321)(H,262,309)(H,263,315)(H,264,326)(H,265,328)(H,266,334)(H,267,301)(H,268,329)(H,269,312)(H,270,313)(H,271,325)(H,272,331)(H,273,330)(H,274,327)(H,275,332)(H,293,294)(H,295,296)(H,297,298)(H,335,336)(H4,231,232,233)

InChI Key

VQPIHIGAMRSAAN-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC5=CC=CC=C5)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC5=CC=CC=C5)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)N)O

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